molecular formula C10H10BrFO3 B6296095 Ethyl 6-bromo-2-fluoro-3-methoxybenzoate CAS No. 1823558-41-3

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Cat. No.: B6296095
CAS No.: 1823558-41-3
M. Wt: 277.09 g/mol
InChI Key: PEVQRTFXLKLVOP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate is a versatile aromatic ester building block specifically designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzoate core strategically functionalized with bromo, fluoro, and methoxy substituents, which provide distinct sites for chemical modification. The bromine atom is highly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the formation of new carbon-carbon or carbon-heteroatom bonds to create diverse compound libraries. The electron-withdrawing fluorine atom can significantly influence a molecule's electronic properties, metabolic stability, and its ability to form hydrogen bonds, which is crucial for optimizing interactions with biological targets. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in further transformations, offering extensive synthetic utility. As a key intermediate, this compound is valuable for the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and other fine chemicals. This product is intended for research and further manufacturing purposes only. It is not meant for human or veterinary use. Handle with care in a well-ventilated place, wear suitable protective equipment, and avoid creating dust or aerosols. Store in a tightly closed container in a cool, dry, and well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromo-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQRTFXLKLVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 6 Bromo 2 Fluoro 3 Methoxybenzoate

Precursor Synthesis and Functional Group Installation

The assembly of the target molecule hinges on the preparation of appropriately substituted precursors. The synthesis strategy often begins with a simpler, commercially available benzene (B151609) derivative, which is then elaborated through a series of functional group interconversions and installations. youtube.comnih.gov A common approach involves starting with an aniline (B41778) derivative, as the amino group can be readily converted into other functionalities or used as a powerful directing group before its transformation. youtube.comkhanacademy.org

For a molecule with the substitution pattern of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate, a logical precursor could be a substituted aniline like 2-fluoro-6-bromoaniline or 2-fluoro-3-methoxyaniline. wipo.intgoogle.com For instance, a synthetic route could commence with 2-fluoroaniline. wipo.intgoogle.com The installation of the methoxy (B1213986) group and the eventual carboxylate functionality can be planned around the directing effects of the fluorine and amino groups. The ethyl ester group is typically formed in a late-stage step via Fischer esterification of the corresponding benzoic acid with ethanol (B145695) in the presence of an acid catalyst. Alternatively, the synthesis might start with a precursor already containing the methyl and methoxy groups, such as ethyl 3-fluoro-2-methoxy-6-methylbenzoate, which can then undergo benzylic bromination. lookchem.com

The synthesis of complex substituted pyridines and other heterocycles often employs a strategy of remodeling existing ring systems, which highlights the importance of having diverse functional groups on a scaffold to enable further reactions. nih.gov Similarly, the functional groups on the benzene ring in the precursors to this compound are chosen not only for their presence in the final product but also for their roles in directing subsequent substitution reactions. youtube.comkhanacademy.org

A plausible synthetic pathway could start from 2-fluoroaniline, which undergoes sulfonation and subsequent bromination to install the required groups at specific positions, followed by desulfonation and conversion of the amino group. wipo.int

Regioselective Bromination Strategies for Benzoate (B1203000) Scaffolds

Achieving the correct regiochemistry during the bromination of a substituted benzoate scaffold is a critical challenge. The position of bromination is dictated by the combined electronic and steric effects of the substituents already present on the aromatic ring. In the case of a precursor to this compound, the fluorine and methoxy groups are ortho, para-directing, while the ethyl ester group is a meta-director. youtube.com This can lead to a mixture of products if direct bromination is attempted without a carefully planned strategy.

Regioselective bromination often relies on using a powerful directing group to control the position of electrophilic attack, which may be removed or modified later in the synthesis. nih.gov For electron-rich aromatic compounds, mild and highly regioselective methods have been developed to yield specific monobrominated products. organic-chemistry.org

One of the most reliable methods for the regioselective introduction of a bromine atom onto an aromatic ring is the Sandmeyer reaction. ncert.nic.in This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a halide. ncert.nic.inyoutube.com

The synthesis starts with an appropriately substituted aniline precursor. The primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HBr, at low temperatures (0–5 °C) to form a diazonium salt. ncert.nic.in The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a bromine atom by subsequent treatment with a copper(I) bromide (CuBr) catalyst. youtube.com

This strategy offers excellent regiocontrol because the position of the bromine atom is determined by the initial position of the amino group on the precursor. For example, to obtain the 6-bromo substitution pattern, one could start with a precursor like 2-fluoro-3-methoxy-6-aminobenzoic acid. Diazotization followed by the Sandmeyer reaction would place the bromine atom precisely at the desired position. A similar strategy has been proposed for the synthesis of 2-bromo-6-fluoro-3-methoxybenzaldehyde (B180106) from 2-bromo-6-fluoro-3-methoxyaniline. researchgate.net The use of metal catalysts, particularly copper, is crucial for these halogen exchange reactions on aryl halides. nih.gov

Direct bromination involves the electrophilic aromatic substitution of a C-H bond with a bromine atom. libretexts.org This method's success depends on controlling the regioselectivity, which is governed by the directing effects of the existing substituents. Common reagents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS). libretexts.org

For a substrate containing both activating (methoxy) and deactivating (fluoro, ester) groups, predicting the outcome can be complex. The powerful activating effect of the methoxy group would strongly direct bromination to its ortho and para positions. The fluorine atom also directs ortho and para, while the ester group directs meta. The challenge lies in finding conditions that favor bromination at the C-6 position, which is ortho to the fluorine, meta to the methoxy, and meta to the ester group.

To achieve high regioselectivity, specialized brominating systems may be employed. For instance, methods using a catalytic amount of a hypervalent iodine(III) reagent with lithium bromide as the bromine source have been shown to be efficient for the monobromination of electron-rich aromatic compounds under mild conditions. organic-chemistry.org Another approach uses a bromide/bromate couple in an aqueous acidic medium, which serves as a practical alternative to liquid bromine. rsc.org The choice of solvent and reagent can significantly influence the regiochemical outcome of the reaction. nih.gov

Table 1: Comparison of Bromination Strategies for Aromatic Scaffolds
Method Reagents Mechanism Advantages Disadvantages Citations
Direct Electrophilic Bromination Br₂/FeBr₃, NBSElectrophilic Aromatic SubstitutionSingle step, readily available reagents.Can lead to mixtures of isomers, may require harsh conditions. , libretexts.org
Sandmeyer Reaction 1. NaNO₂, HBr (0-5°C)2. CuBrDiazotization followed by nucleophilic substitutionExcellent regiocontrol, versatile.Requires an aniline precursor, involves potentially unstable diazonium salts. researchgate.net, ncert.nic.in, youtube.com
Hypervalent Iodine Catalysis Iodobenzene (cat.), m-CPBA, LiBrIn situ generation of active brominating speciesMild conditions, high regioselectivity for certain substrates, recyclable catalyst.Substrate scope may be limited. organic-chemistry.org

Stereoselective Fluorination Protocols

The introduction of fluorine into an aromatic ring can dramatically alter a molecule's physical and biological properties. nih.govresearchgate.net While the term "stereoselective" is most relevant when creating chiral centers, in the context of aromatic synthesis it generally refers to methods that provide high regioselectivity. nih.govrsc.org The synthesis of fluorinated aromatic compounds can be achieved either by direct fluorination of a C-H bond or by building the molecule from a fluorinated precursor. nih.govrsc.org

Two primary strategies exist for introducing a fluorine atom onto an aromatic ring: electrophilic fluorination and nucleophilic aromatic substitution (SNA). alfa-chemistry.com

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic "F+" source. alfa-chemistry.com The benzene ring acts as a nucleophile, attacking the electrophilic fluorine reagent. quora.com A host of N-F reagents have been developed for this purpose, as molecular fluorine (F₂) is highly reactive and difficult to handle. rsc.org These reagents are generally more stable, safer, and offer greater selectivity. rsc.org The reaction of an N-F reagent with an aromatic compound often requires a catalyst, such as palladium, to facilitate regioselective C-H bond fluorination. rsc.org

Nucleophilic aromatic fluorination (SₙAr) proceeds via the attack of a nucleophilic fluoride (B91410) source (e.g., KF, CsF) on an electron-deficient aromatic ring that contains a good leaving group (such as -NO₂, -Cl, -Br). alfa-chemistry.comnih.gov The reaction rate is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wyzant.com Fluorine is a highly electronegative atom, and its presence on an aromatic ring makes the ring more susceptible to nucleophilic attack. nih.gov Interestingly, in SₙAr reactions, aryl fluorides can sometimes be more reactive than aryl bromides because the highly polar C-F bond makes the attached carbon more electropositive and susceptible to nucleophilic attack. wyzant.com

Table 2: Common Reagents for Aromatic Fluorination
Fluorination Type Reagent Name Abbreviation / Formula Characteristics Citations
Electrophilic Selectfluor1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Stable, commercially available, widely used "F+" source. alfa-chemistry.com, acs.org
Electrophilic N-FluorobenzenesulfonimideNFSIHighly selective and stable N-F reagent. nih.gov, rsc.org
Electrophilic N-Fluoropyridinium salts-Among the first stable and selective N-F reagents developed. rsc.org
Nucleophilic Potassium FluorideKFCost-effective fluoride source, often used with a phase-transfer catalyst. alfa-chemistry.com
Nucleophilic Cesium FluorideCsFMore reactive than KF, but also more expensive. alfa-chemistry.com

An alternative and often more efficient strategy for preparing complex fluorinated aromatics is to begin with a simpler, commercially available fluorinated building block. nih.govmdpi.com This approach, sometimes called "programmed" synthesis, avoids potential issues with low yields or poor regioselectivity that can plague direct fluorination methods. nih.gov By starting with a molecule where the fluorine atom is already in the correct position, the subsequent synthetic steps are designed to build the rest of the target structure around it. nih.gov

For example, the synthesis of specific fluorinated fluoresceins was achieved not by direct fluorination of fluorescein (B123965) itself, but by synthesizing fluorinated resorcinol (B1680541) precursors starting from fluorinated nitrobenzenes. acs.org This route provided excellent yields of the pure, regiospecifically fluorinated intermediates. acs.org A similar strategy could be applied to the synthesis of this compound. One might start with a compound like 2-fluoro-3-methoxytoluene, which can then be brominated and subsequently oxidized to the benzoic acid before esterification. ncert.nic.inlearncbse.in Another documented approach involves the fluorination of a precursor like 3,5-diethoxy-benzoic acid ethyl ester using an electrophilic agent like Selectfluor, followed by regioselective bromination to install the final halogen. researchgate.net

The use of fluorinated precursors is also central to cascade reactions that build complex heterocyclic systems. For instance, β-CF₃-1,3-enynamides have been used as fluorinated precursors in palladium-catalyzed reactions to construct highly functionalized fluorinated 3-pyrroline (B95000) aminals. acs.org These examples underscore the power of incorporating fluorine early in a synthetic sequence to ensure the final placement of this critical functional group.

Methoxylation and Esterification Procedures

The final stages of synthesizing this compound typically involve the formation of the methoxy and ethyl ester groups. These transformations are critical for arriving at the target molecule.

The introduction of the methoxy group is accomplished through the methylation of a corresponding phenolic precursor, such as 6-bromo-2-fluoro-3-hydroxybenzoic acid. This process, a Williamson ether synthesis, typically involves deprotonating the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This is followed by reaction with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the desired methoxy group. The choice of base and solvent is crucial to ensure high yields and prevent side reactions.

Table 1: Reagents for Methylation of Phenolic Precursors

Reagent Type Example Role
Methylating Agent Dimethyl sulfate ((CH₃)₂SO₄) Source of methyl group
Base Sodium hydroxide (B78521) (NaOH) Deprotonates the phenol

The final step in the synthesis is often the esterification of the carboxylic acid intermediate, 6-bromo-2-fluoro-3-methoxybenzoic acid, to yield the ethyl ester. A common and straightforward method is the Fischer esterification. mdpi.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com The reaction is driven to completion by removing the water formed during the reaction. mdpi.com

Alternatively, other esterification methods can be employed. One such method uses N-bromosuccinimide (NBS) as a catalyst, which can proceed under mild, metal-free conditions. nih.gov This approach is noted for its simple work-up procedure and the potential for catalyst recycling. nih.gov

Table 2: Comparison of Esterification Methods

Method Catalyst Conditions Advantages
Fischer Esterification Sulfuric Acid (H₂SO₄) Reflux in ethanol Inexpensive, well-established

Convergent and Divergent Synthetic Pathways

Research into novel catalytic systems can significantly enhance the synthesis of complex molecules like this compound. The use of transition metal catalysts, for example, can enable C-H activation and functionalization, potentially offering more direct routes to the target compound. While specific applications to this molecule are not widely documented, related syntheses have employed catalysts like rhodium diacetate for cyclopropanation reactions, showcasing the potential for advanced catalytic methods in similar chemical spaces. orgsyn.org Furthermore, the development of metal-free catalysts, such as N-halosuccinimides, for key steps like esterification represents a move towards more sustainable and cost-effective synthetic processes. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes for fine chemicals. In the context of this compound synthesis, this involves several considerations. The use of catalytic reagents over stoichiometric ones is a core principle, as it reduces waste. nih.gov The NBS-catalyzed esterification is a good example of this, as the catalyst can be recycled. nih.gov Additionally, choosing environmentally benign solvents and minimizing energy consumption by using milder reaction conditions are key aspects. The development of synthetic pathways that maximize atom economy—the proportion of reactant atoms that are incorporated into the final product—is another crucial goal of green chemistry.

Solvent Selection and Minimization

In the context of the esterification step, traditional methods often employ an excess of the alcohol reactant (ethanol in this case) to also serve as the solvent. This approach can drive the reaction equilibrium towards the product side. nrochemistry.com However, from a green chemistry perspective, minimizing solvent usage is paramount. tandfonline.com Alternative solvents that are considered more environmentally benign are increasingly being explored for such transformations. mdpi.com These "green solvents" include bio-based solvents like ethyl lactate (B86563) and 2-methyltetrahydrofuran, which are derived from renewable resources and often have lower toxicity profiles. mdpi.comjddhs.com

For the bromination step, common solvents include halogenated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride. However, due to their environmental and health concerns, there is a strong impetus to replace them with greener alternatives. tandfonline.com Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent, although the low solubility of many organic compounds can be a limitation. mdpi.com The use of phase-transfer catalysts can sometimes overcome these solubility issues. tandfonline.com

Solvent-free reaction conditions represent the most environmentally friendly approach, eliminating solvent waste entirely. tandfonline.com For some esterification reactions, it is possible to run the reaction neat, particularly with a solid acid catalyst. ijstr.org Microwave-assisted synthesis has also been shown to be effective for the esterification of substituted benzoic acids, often with reduced solvent volumes and shorter reaction times. usm.myresearchgate.net

The following table provides a comparison of potential solvents for the synthesis of this compound, highlighting their properties relevant to green chemistry.

SolventBoiling Point (°C)Density (g/mL)Environmental/Safety ConsiderationsPotential Application
Ethanol78.40.789Flammable, relatively low toxicity, renewable resource. jddhs.comEsterification (reactant and solvent) nrochemistry.com
Toluene110.60.867Volatile organic compound (VOC), toxic.Traditional solvent for esterification azeotropic water removal.
Dichloromethane39.61.33Suspected carcinogen, volatile.Traditional solvent for bromination.
Ethyl Acetate77.10.902Flammable, relatively low toxicity, can be derived from bio-ethanol. tandfonline.comGreener alternative for extraction and purification. tandfonline.com
2-Methyltetrahydrofuran (2-MeTHF)78-800.86Bio-based, lower water solubility than THF, forms azeotropes with water. jddhs.comGreener alternative to THF and dichloromethane. jddhs.com
Water1001.00Non-toxic, non-flammable, abundant. mdpi.comIdeal green solvent, but limited by reactant solubility. mdpi.com

Minimizing solvent use can be achieved through various strategies, including running reactions at higher concentrations, using solvent-free conditions where feasible, and recycling solvents after use. jddhs.com

Atom Economy and Reaction Efficiency

The principles of atom economy and reaction efficiency are central to evaluating the "greenness" of a chemical process. acs.org Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are found in the final product. wikipedia.org

The synthesis of this compound via Fischer-Speier esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid with ethanol is an example of a reaction with a relatively high theoretical atom economy, as the only byproduct is water. nrochemistry.com

The theoretical atom economy for the esterification step can be calculated as follows:

Reaction: C₈H₆BrFO₃ + C₂H₅OH → C₁₀H₁₀BrFO₃ + H₂O

Molecular Weights:

6-bromo-2-fluoro-3-methoxybenzoic acid (C₈H₆BrFO₃): 249.04 g/mol

Ethanol (C₂H₅OH): 46.07 g/mol

this compound (C₁₀H₁₀BrFO₃): 277.09 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (277.09 / (249.04 + 46.07)) x 100 Atom Economy (%) = (277.09 / 295.11) x 100 Atom Economy (%) ≈ 93.9%

This high theoretical atom economy indicates that the esterification reaction itself is inherently efficient in terms of atom utilization.

Factors that influence the reaction efficiency of the synthesis of this compound include:

Catalyst: The choice of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst) can significantly affect the reaction rate. ijstr.orgorganic-chemistry.org The use of reusable solid acid catalysts can also improve the green credentials of the process. ijstr.org

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to side reactions. Microwave irradiation has been shown to accelerate esterification reactions, often leading to higher yields in shorter times. usm.myresearchgate.net

Reaction Time: Sufficient reaction time is necessary to reach equilibrium or achieve a high conversion.

Purity of Reactants: The presence of impurities can interfere with the reaction and reduce the yield.

The following table illustrates the atom economy calculation for the esterification step.

ReactantMolecular FormulaMolecular Weight ( g/mol )ProductMolecular FormulaMolecular Weight ( g/mol )
6-bromo-2-fluoro-3-methoxybenzoic acidC₈H₆BrFO₃249.04This compoundC₁₀H₁₀BrFO₃277.09
EthanolC₂H₅OH46.07WaterH₂O18.02
Total Reactant Mass 295.11 Total Product Mass 295.11

Chemical Reactivity and Mechanistic Investigations of Ethyl 6 Bromo 2 Fluoro 3 Methoxybenzoate

Reactivity at the Bromine Center

The carbon-bromine (C-Br) bond is a key reactive site in Ethyl 6-bromo-2-fluoro-3-methoxybenzoate. Its susceptibility to a range of transformations, particularly transition metal-catalyzed cross-coupling reactions, makes it a valuable handle for molecular elaboration.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the C-Br bond of the title compound is an ideal site for such transformations. wikipedia.org The Suzuki-Miyaura and Heck reactions are prominent examples. libretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For this compound, this reaction would facilitate the formation of a new C-C bond at the C6 position, replacing the bromine atom.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction provides a direct method for the vinylation of the aromatic ring at the bromine-substituted carbon. The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions, influencing catalyst stability, reactivity, and selectivity. wikipedia.orgrsc.org Ligands modulate the electronic and steric properties of the palladium catalyst, which in turn affects the key steps of the catalytic cycle. libretexts.orgnih.gov

Generally, electron-rich and sterically bulky ligands are preferred. libretexts.org Electron-donating ligands enhance the electron density on the palladium atom, which facilitates the rate-limiting oxidative addition step. wikipedia.orgnih.gov Bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst. wikipedia.org The most common classes of ligands are phosphines and N-heterocyclic carbenes (NHCs). wikipedia.orglibretexts.org

Ligand ClassGeneral StructureKey CharacteristicsEffect on Cross-Coupling
Monodentate Phosphines (e.g., PPh₃, P(t-Bu)₃)PR₃Triphenylphosphine (PPh₃) was an early standard. Trialkylphosphines are more electron-rich and bulkier.Effective for simple substrates. P(t-Bu)₃ and other bulky phosphines are highly effective for coupling less reactive aryl chlorides and sterically hindered substrates. libretexts.org
Buchwald-type Biaryl Phosphines (e.g., SPhos, XPhos)Biaryl-PR₂Highly bulky and electron-rich, promoting both oxidative addition and reductive elimination.Considered state-of-the-art for a wide range of Suzuki-Miyaura and other cross-coupling reactions, showing high turnover numbers and broad substrate scope. rsc.org
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes)(N-R)₂C:Strong σ-donors, often more electron-rich than phosphines. Form very stable palladium complexes.Highly effective and often resistant to the harsh conditions that can degrade phosphine (B1218219) ligands. wikipedia.org

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orgutrgv.edu

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step in the cycle for aryl bromides. libretexts.orgutrgv.edu The reaction forms a square planar Pd(II) intermediate, Ar-Pd(L)₂-Br. The reactivity order for halides in this step is generally I > Br > Cl > F. libretexts.org

Transmetalation : In this step, the organic group from the organoboron reagent (R-B(OR)₂) is transferred to the palladium center, displacing the halide. This process requires activation by a base, which forms a more nucleophilic boronate species [R-B(OR)₂OH]⁻. This yields a new Pd(II) intermediate, Ar-Pd(L)₂-R.

Reductive Elimination : This is the final step, where the two organic groups (Ar and R) are coupled, forming the new C-C bond and the desired product (Ar-R). The palladium catalyst is simultaneously reduced from Pd(II) back to Pd(0), allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com This step is typically fast and irreversible.

The mechanism of the Heck reaction also begins with the oxidative addition of the aryl bromide to Pd(0). This is followed by the coordination and insertion of the alkene into the Ar-Pd bond. The final step is a β-hydride elimination, which forms the substituted alkene product and a hydridopalladium complex (H-Pd-X). The Pd(0) catalyst is then regenerated by the reaction of this complex with a base. mdpi.com

The bromine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions. youtube.comyoutube.com In this mechanism, a strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity. youtube.com

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comnih.gov In this compound, the bromine is ortho to an electron-withdrawing fluorine atom and meta to the electron-withdrawing ethyl ester group. While the fluorine atom helps to activate the ring for nucleophilic attack, the methoxy (B1213986) group at the C3 position is electron-donating, which deactivates the ring towards this type of reaction. Consequently, SNAr at the bromine center is possible but would likely require harsh conditions or very strong nucleophiles, making it less favorable than palladium-catalyzed coupling. nih.gov

The C-Br bond can participate in radical reactions under specific conditions, such as initiation with radical starters. nih.govresearchgate.net For instance, radical addition reactions can be mediated by reagents like sodium dithionite. nih.gov

A more common transformation is halogen-metal exchange, which typically involves reacting the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium). princeton.edu This reaction would convert the C-Br bond into a C-Li bond, generating a potent aryllithium nucleophile. The general rate of exchange for halogens is I > Br > Cl, making aryl bromides excellent substrates for this transformation. princeton.edu The resulting organolithium species can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Reactivity at the Fluorine Center

The carbon-fluorine (C-F) bond is the strongest single bond to carbon and is generally much less reactive than the C-Br bond. youtube.comnih.gov

In the context of palladium-catalyzed cross-coupling, the oxidative addition of a Pd(0) catalyst into a C-F bond is extremely challenging and requires specialized, highly reactive catalytic systems that are not typically needed for C-Br bonds. Therefore, selective reaction at the bromine center is overwhelmingly favored. libretexts.org

In nucleophilic aromatic substitution, the situation is more complex. Fluorine's extreme electronegativity makes the carbon it is attached to highly electrophilic and thus susceptible to nucleophilic attack. youtube.com In fact, in SNAr reactions involving polyhalogenated aromatics, fluoride (B91410) is often the best leaving group among the halogens, contrary to its leaving group ability in aliphatic substitution. youtube.com This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the fluorine atom. youtube.com However, in this compound, the C-F bond is ortho to both the bromine and the electron-donating methoxy group. While a reaction is theoretically possible, it would have to compete with the much more facile reactions at the C-Br bond. Directing a reaction to the fluorine center in the presence of bromine would be exceptionally difficult. nih.govnih.gov

Influence of Fluorine on Aromatic Reactivity

The incorporation of fluorine into an aromatic ring significantly modifies its chemical properties. Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring withdraws electron density via a strong negative inductive effect. stackexchange.com This withdrawal leads to a general decrease in the ring's reactivity towards electrophilic substitution reactions.

From a molecular orbital perspective, fluorine substitution can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. This larger energy gap can result in reduced reactivity towards electron-rich species. Furthermore, the addition of fluorine atoms can enhance the thermal stability and chemical resistance of the aromatic system. nih.govacs.org This increased stability is partly explained by the contribution of fluorine's π-orbitals, which can further stabilize the ring and lead to higher resistance against addition reactions. nih.govacs.org While fluorine's inductive effect deactivates the ring towards electrophiles, its ability to donate a lone pair of electrons via resonance (a p-π conjugation effect) directs incoming electrophiles to the ortho and para positions. libretexts.org

Potential for Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they are substituted with potent electron-withdrawing groups. wikipedia.orgbyjus.com The presence of the strongly electronegative fluorine atom, along with the bromo and ethyl ester groups, activates the benzene ring of this compound towards nucleophilic attack. wikipedia.orgacgpubs.org

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. youtube.com

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex and temporarily disrupting the ring's aromaticity. stackexchange.comyoutube.com This step is typically the slow, rate-determining step. stackexchange.comyoutube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. stackexchange.comyoutube.com

Transformations of the Methoxy and Ester Moieties

The ester and methoxy functional groups on the molecule are also susceptible to specific chemical transformations.

Hydrolysis and Transesterification Reactions of the Ethyl Ester

The ethyl ester group can be readily converted back to a carboxylic acid and an alcohol through hydrolysis. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield the corresponding carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid, driving the reaction to completion. libretexts.org The alkaline hydrolysis of ethyl benzoate (B1203000) to produce sodium benzoate, which is then acidified to yield benzoic acid, is a well-established laboratory procedure. sserc.org.uksserc.org.ukquora.com

Table 1: Comparison of Ester Hydrolysis Mechanisms for Ethyl Benzoate Analogs

Feature Acid-Catalyzed Hydrolysis Base-Promoted Hydrolysis
Catalyst Acid (e.g., H₂SO₄, HCl) Base (e.g., NaOH, KOH)
Initial Step Protonation of carbonyl oxygen Nucleophilic attack by OH⁻
Intermediate Tetrahedral intermediate Tetrahedral intermediate
Leaving Group Ethanol (C₂H₅OH) Ethoxide ion (C₂H₅O⁻)
Reversibility Reversible Essentially irreversible

| Final Product | Carboxylic acid | Carboxylate salt (before acidification) |

Source: libretexts.orgquora.com

Transesterification is another key reaction of the ester group, where one alkoxy group is exchanged for another. This is typically achieved by reacting the ester with an excess of a different alcohol in the presence of an acid or base catalyst. libretexts.org For instance, reacting this compound with methanol (B129727) would lead to the formation of the corresponding methyl ester. The reaction is an equilibrium process, and using the desired alcohol as a solvent helps to drive the reaction forward. libretexts.org

Functionalization of the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but it can be functionalized, most commonly through cleavage of the ether bond to yield a phenol. This O-dealkylation or demethylation is a common metabolic reaction in biological systems, often catalyzed by cytochrome P450 enzymes, to increase a molecule's water solubility. nih.gov In a laboratory setting, this transformation typically requires harsh reagents such as strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). The resulting hydroxyl group can then participate in a wide range of further reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The position of substitution on the benzene ring is controlled by the directing effects of the substituents already present. ucalgary.ca

Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the ring dictate the position of the incoming electrophile. Substituents are classified as either activating or deactivating, and as ortho, para-directing or meta-directing. libretexts.orgyoutube.com

-OCH₃ (Methoxy): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. libretexts.orgvaia.com The lone pairs on the oxygen atom stabilize the arenium ion intermediate formed during substitution, particularly when the attack is at the ortho and para positions. It is therefore a powerful ortho, para-director. libretexts.org

-F (Fluoro) and -Br (Bromo): Halogens are a unique class. They are deactivating because their high electronegativity withdraws electron density from the ring inductively. libretexts.org However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the carbocation intermediate at the ortho and para positions. libretexts.org Consequently, halogens are deactivating but ortho, para-directing. libretexts.orglibretexts.org

-COOEt (Ethyl Ester): The ester group is a deactivating group. The carbonyl group (C=O) is strongly electron-withdrawing through both induction and resonance, pulling electron density out of the ring. fiveable.me This deactivates the ortho and para positions significantly, making the meta position the most favorable site for electrophilic attack. Thus, the ester group is a meta-director. youtube.com

In this compound, the available positions for electrophilic substitution are C4 and C5. The directing effects of the four substituents are in conflict.

The -OCH₃ group at C3 strongly directs ortho (to C2 and C4) and para (to C6).

The -F group at C2 directs ortho (to C1 and C3) and para (to C5).

The -Br group at C6 directs ortho (to C1 and C5) and para (to C3).

The -COOEt group at C1 directs meta (to C3 and C5).

Considering the available positions (C4 and C5), the methoxy group strongly activates the C4 position. The ester group directs towards C5, while the fluoro and bromo groups also direct towards C5. The outcome of an electrophilic substitution reaction would depend heavily on the reaction conditions and the nature of the electrophile, but the combined directing effects and the strong activating nature of the methoxy group would likely lead to a mixture of products, with substitution at C4 and C5 being plausible.

Table 2: Directing Effects of Substituents on this compound

Substituent Position Electronic Effect Ring Activity Directing Effect
-COOEt C1 -I, -R (Withdrawing) Deactivating meta
-F C2 -I > +R (Withdrawing) Deactivating ortho, para
-OCH₃ C3 -I, +R (Donating) Activating ortho, para

Source: libretexts.orgyoutube.comlibretexts.org

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. masterorganicchemistry.com For a molecule like this compound, computational studies would provide invaluable insights into its reactivity in nucleophilic aromatic substitution reactions.

Transition State Analysis and Energy Profiles

Nucleophilic aromatic substitution reactions typically proceed through a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. libretexts.org The reaction pathway and its associated energetics can be mapped out using computational methods to generate an energy profile.

In the case of this compound, a nucleophile would attack the aromatic ring at a carbon atom bearing a leaving group (either the bromine or the fluorine atom), leading to the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex). This process goes through a first transition state (TS1). The subsequent departure of the leaving group to restore aromaticity proceeds via a second transition state (TS2).

A representative, hypothetical energy profile for a nucleophilic substitution on this compound is presented in the table below. The values are illustrative and based on typical activation energies observed for SNAr reactions.

Reaction CoordinateSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0
TS1First Transition State15-25
IntermediateMeisenheimer Complex5-15
TS2Second Transition State10-20
ProductsSubstituted Product + Leaving Group< 0 (for a favorable reaction)

This table presents a hypothetical energy profile for an SNAr reaction. Actual values would depend on the specific nucleophile, solvent, and computational method used.

The stability of the Meisenheimer intermediate is crucial. Electron-withdrawing groups on the aromatic ring stabilize this intermediate and the transition states leading to it, thereby accelerating the reaction. libretexts.org

Role of Steric and Electronic Effects on Reactivity

The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its substituents: the bromo, fluoro, methoxy, and ethyl benzoate groups.

Electronic Effects:

The substituents on the aromatic ring influence its electron density and ability to stabilize the negative charge of the Meisenheimer intermediate.

Methoxy Group: The methoxy group is a strong resonance electron-donating group (+R) and a moderately inductive electron-withdrawing group (-I). The resonance effect typically dominates, making it an activating group in electrophilic substitution. In the context of SNAr, its effect is more complex. If positioned ortho or para to the site of nucleophilic attack, its +R effect can destabilize the Meisenheimer intermediate. However, its -I effect can contribute to some stabilization. Studies on methoxy-substituted nitrobenzaldehydes have shown that the position of the methoxy group significantly influences reactivity in SNAr reactions. researchgate.netresearchgate.net

Ethyl Benzoate Group: The ester group is a deactivating group due to its electron-withdrawing inductive (-I) and resonance (-R) effects. This group will strongly activate the ring for nucleophilic aromatic substitution by stabilizing the negative charge of the intermediate, especially if the attack is ortho or para to it.

Steric Effects:

Steric hindrance can play a significant role in determining the regioselectivity of nucleophilic attack.

The ethyl benzoate group and the methoxy group are relatively bulky. Their presence adjacent to the fluorine and bromine atoms can sterically hinder the approach of a nucleophile to these positions. This steric hindrance would be more pronounced for bulkier nucleophiles. The ortho-disubstitution pattern (fluoro at C2 and methoxy at C3) can create a crowded environment, potentially influencing which leaving group (bromo or fluoro) is more readily substituted.

The combined influence of these effects on the reactivity of this compound is summarized in the table below.

SubstituentPositionElectronic Effect (-I, +R, -R)Steric EffectImpact on SNAr Reactivity
Ethyl Ester (-COOEt)C1-I, -RModerateActivating (stabilizes negative charge)
Fluoro (-F)C2-I, +R (weak)SmallActivating (strong -I effect); Potential Leaving Group
Methoxy (-OCH3)C3-I, +R (strong)ModerateComplex: -I effect is activating, +R effect can be deactivating depending on position of attack
Bromo (-Br)C6-I, +R (weak)ModerateActivating (-I effect); Potential Leaving Group

In a potential SNAr reaction, the nucleophile could attack the carbon bearing the fluorine or the bromine. The fluorine atom is generally a better leaving group in SNAr reactions than bromine when the reaction is rate-determined by the departure of the leaving group, but the initial attack is often favored at the most electron-deficient carbon. The strong electron-withdrawing effect of the adjacent ester group would significantly activate the C6 position for nucleophilic attack.

Applications in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The multifunctionality of ethyl 6-bromo-2-fluoro-3-methoxybenzoate makes it an attractive starting material for the construction of intricate molecular frameworks. The bromo and fluoro substituents, in particular, are key to its utility in modern synthetic methodologies.

In the realm of medicinal chemistry, the demand for novel scaffolds to address a wide range of diseases is ever-present. Halogenated and substituted aromatic compounds are crucial intermediates in the synthesis of new drug candidates.

This compound can serve as a precursor for the synthesis of structurally diverse lead compounds. The bromine atom can be readily converted to other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These transformations allow for the introduction of a wide array of substituents, leading to a library of compounds for biological screening.

For instance, the core structure of this compound is related to moieties found in complex heterocyclic systems with potential biological activity. One such example is the "2-fluoro-3-methoxybenzyl" group, which is part of the larger molecule 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. nih.gov The synthesis of such quinoline (B57606) derivatives could potentially start from a benzyl (B1604629) halide derived from this compound, highlighting its role as a key synthetic intermediate.

A plausible synthetic route could involve the reduction of the ethyl ester to a primary alcohol, followed by conversion to a benzyl halide. This intermediate could then be coupled with a suitable quinoline precursor to generate the final complex molecule.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Type
Suzuki CouplingAryl boronic acid, Pd catalyst, baseBiaryl compound
Buchwald-Hartwig AminationAmine, Pd catalyst, baseN-Aryl compound
Ester HydrolysisLiOH, THF/H₂OCarboxylic acid
Ester ReductionLiAlH₄, THFBenzyl alcohol

The synthesis of heterocyclic frameworks is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of approved drugs. The functional groups on this compound can be strategically manipulated to construct various heterocyclic systems.

A related patent describes the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, an important intermediate for quinoline-based antitubercular agents. google.com The synthesis involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide. google.com While not a direct use of the title compound, this demonstrates the importance of the bromo-methoxy-substituted quinoline core in medicinal chemistry. This compound could potentially be utilized in the synthesis of analogous quinoline or other nitrogen-containing heterocyclic systems through multi-step reaction sequences.

For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an appropriately substituted aniline (B41778) to form an amide. Intramolecular cyclization, potentially via a Friedel-Crafts type reaction or other cyclization strategies, could then lead to the formation of a quinolone or other heterocyclic core.

The principles of rational drug design in medicinal chemistry also extend to the development of new agrochemicals. Substituted aromatic compounds are key components in many herbicides, insecticides, and fungicides. While no direct application of this compound in agrochemical synthesis has been explicitly documented in the readily available literature, its structural motifs are found in patented herbicidal compositions. For instance, some herbicide combinations include compounds with dimethoxytriazinyl-substituted difluoromethanesulfonylanilides, showcasing the relevance of methoxy- and fluoro-substituted anilides in this field.

The reactivity of the bromo and fluoro groups on this compound makes it a plausible intermediate for the synthesis of novel agrochemical candidates. For example, the bromine atom could be displaced by a variety of nucleophiles or used in coupling reactions to attach moieties known to confer pesticidal activity.

Intermediate in Medicinal Chemistry Programs (Focus on Synthetic Pathways)

Contribution to Materials Science and Polymer Chemistry

The unique electronic and physical properties imparted by fluorine and other substituents make functionalized aromatic compounds attractive for applications in materials science.

Substituted benzoates can be utilized as monomers in the synthesis of functional polymers. While there is no specific literature detailing the polymerization of this compound, the general class of functionalized ethyl benzoates has been explored in polymer chemistry. taylorandfrancis.com The ester group provides a handle for polymerization, and the substituents on the aromatic ring can be used to tune the properties of the resulting polymer, such as its thermal stability, solubility, and optical properties.

For instance, the ethyl ester could be transesterified to a vinyl ester, which could then undergo radical polymerization. Alternatively, the ester could be converted to other polymerizable groups. The presence of the bromo and fluoro atoms in the resulting polymer could impart flame retardant properties or influence the polymer's refractive index.

Ligand Scaffolds for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. While no specific ligands derived directly from this compound are reported, its structural motifs are present in precursors to sophisticated ligand systems. The bromo-fluoro-aromatic core is a common feature in ligands designed for various catalytic processes.

The bromine atom on the scaffold of this compound could be readily transformed through established palladium-catalyzed reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce phosphine (B1218219), amine, or other coordinating groups. nih.govorganic-chemistry.orguwindsor.ca These reactions are fundamental in ligand synthesis, allowing for the precise installation of functionalities that can tune the steric and electronic properties of a metal center.

For instance, the synthesis of biaryl phosphine ligands, which are privileged structures in catalysis, often relies on the coupling of aryl halides with arylboronic acids or phosphine sources. The fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound could impart unique electronic properties to a resulting ligand, potentially enhancing catalytic activity or selectivity.

Natural Product Synthesis (if applicable to fragments)

The synthesis of natural products and their analogues is a driving force for the development of new synthetic methodologies. While there is no direct evidence of this compound being a fragment of a known natural product, its polysubstituted aromatic structure is a common feature in many bioactive molecules.

Incorporation into Complex Biomolecules

The synthesis of complex biomolecules often involves the assembly of smaller, functionalized building blocks. A molecule like this compound could serve as a key precursor to a more elaborate fragment of a larger natural product. The ester functionality provides a handle for further transformations, such as reduction to an alcohol or amidation, while the bromine atom allows for the connection of this aromatic piece to other parts of the target molecule via cross-coupling reactions.

Analog Synthesis of Bioactive Scaffolds

The generation of analogues of known bioactive scaffolds is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. The "6-bromo-2-fluoro-3-methoxybenzoyl" core could be used to create novel analogues of existing drugs or natural products. For example, many kinase inhibitors feature substituted aromatic rings. The specific substitution pattern of this compound could lead to new interactions within the active site of a target protein.

The synthesis of various bioactive heterocyclic compounds often starts from functionalized aromatic precursors. The functionalities present in this compound could be manipulated to construct fused ring systems, which are prevalent in pharmaceuticals.

Advanced Spectroscopic and Computational Elucidation of Structural and Electronic Properties

High-Resolution Spectroscopic Characterization (Beyond Identification)

High-resolution spectroscopic methods are essential for a detailed examination of the molecular structure of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate, moving beyond simple confirmation of its presence to a detailed elucidation of its atomic arrangement and bonding.

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously determining the chemical structure and spatial arrangement of atoms in this compound.

¹H NMR: The proton NMR spectrum would provide initial information on the electronic environment of the hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The precise chemical shifts of the two aromatic protons would be influenced by the surrounding fluoro, bromo, and methoxy substituents.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, the methoxy carbon, and the six carbons of the substituted benzene (B151609) ring.

2D NMR (COSY, HSQC, HMBC): To establish connectivity, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity within the ethyl group and potentially showing long-range couplings between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is key for piecing together the entire structure. It shows correlations between protons and carbons that are two or three bonds away. This would, for instance, confirm the connection of the ethyl group to the ester oxygen, the methoxy group to its aromatic carbon, and definitively place the substituents on the benzene ring by showing correlations from the aromatic protons to the surrounding quaternary carbons.

A representative data table for HMBC correlations would be structured as follows to map the molecular skeleton:

Interactive Table: Illustrative HMBC Correlation Data

¹H Signal (ppm) Correlated ¹³C Signals (ppm) Inferred Connectivity
Aromatic H-4 C-2, C-3, C-5, C-6 Confirms position relative to substituents
Aromatic H-5 C-1, C-3, C-4, C-6 Confirms position relative to substituents
Methoxy (-OCH₃) C-3 Confirms methoxy group position

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which in turn confirms its elemental formula (C₁₀H₁₀BrFO₃). Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer can provide mass accuracy in the parts-per-million (ppm) range. The presence of bromine would be evident from a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units (M+ and M+2).

Table: Expected HRMS Data

Ion Formula Calculated m/z Observed m/z Difference (ppm)
[C₁₀H₁₀⁷⁹BrFO₃+H]⁺ 276.9873 Data Dependent on Experiment < 5

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group, typically found around 1720-1740 cm⁻¹. Other key peaks would include C-O stretching vibrations for the ester and ether linkages, C-H stretching for the aromatic and aliphatic groups, and vibrations associated with the C-F and C-Br bonds. The aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra, providing further structural information.

Table: Key Vibrational Modes

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C-H stretch (aromatic) 3100-3000 IR, Raman
C-H stretch (aliphatic) 3000-2850 IR, Raman
C=O stretch (ester) 1740-1720 IR (Strong)
C=C stretch (aromatic) 1600-1450 IR, Raman
C-O stretch (ester/ether) 1300-1000 IR
C-F stretch 1250-1000 IR

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional coordinates of each atom in the crystal lattice. The resulting data would confirm the substitution pattern on the benzene ring and reveal key structural parameters. Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonds or halogen bonds, that influence the solid-state structure.

Key parameters obtained would include:

Bond lengths: e.g., C-Br, C-F, C=O, C-O distances.

Bond angles: e.g., angles within the benzene ring and around the ester group.

Torsion angles: Describing the orientation of the ester and methoxy groups relative to the plane of the benzene ring.

Unit cell dimensions: The parameters defining the repeating unit of the crystal.

Quantum Chemical Studies

Computational chemistry, particularly methods rooted in quantum mechanics, provides theoretical insight into the molecule's properties that can complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules. nih.govresearchgate.netresearchgate.net For this compound, DFT calculations can predict a variety of properties:

Optimized Geometry: DFT can calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Spectroscopic Prediction: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated. researchgate.net Comparing these simulated spectra with experimental ones aids in the assignment of complex signals.

Electronic Properties: DFT is used to determine the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and electronic excitation energy.

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding potential intermolecular interactions. researchgate.net

Table: List of Compounds Mentioned

Compound Name
This compound
Ethyl 6-bromo-2-fluoro-3-methylbenzoate
Ethyl 2-bromo-6-fluoro-3-methoxybenzoate
6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline
6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE
3-bromo-2-methoxybenzonitrile

In-Depth Computational Analysis of this compound Currently Unavailable in Publicly Accessible Research

A thorough investigation of publicly available scientific literature and chemical databases reveals a significant lack of detailed computational and advanced spectroscopic studies for the specific chemical compound, this compound. Despite its availability from chemical suppliers, this compound has not been the subject of published research focusing on its intrinsic structural and electronic properties through theoretical calculations.

Consequently, providing a scientifically accurate and detailed analysis for the requested sections is not possible at this time. The specific data required to populate the following advanced topics are absent from the current body of scientific literature:

Geometry Optimization and Conformational Analysis: No published studies on the optimized molecular geometry, bond lengths, bond angles, or conformational preferences of this molecule were found.

Frontier Molecular Orbital (FMO) Analysis: Data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap for this compound are not available. Such information is crucial for understanding the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential Mapping: There are no published electrostatic potential maps to illustrate the charge distribution and identify the electrophilic and nucleophilic sites on the molecule.

Molecular Dynamics Simulations: A search for molecular dynamics simulations involving this compound yielded no results, indicating a lack of studies on its behavior and interactions in a simulated environment.

Prediction of Spectroscopic Parameters: Theoretical predictions of spectroscopic data (such as NMR, IR, or UV-Vis spectra) based on computational methods have not been published for this specific compound.

Investigation of Electronic Properties

Charge Distribution and Bond Orders: Detailed analyses of atomic charges (e.g., Mulliken or NBO charges) and the orders of the chemical bonds within the molecule are not documented in research literature.

While general principles of computational chemistry could be used to hypothesize the properties of this molecule, any such discussion would be speculative and would not meet the required standards of scientific accuracy based on verified research. The complex interplay of the bromo, fluoro, methoxy, and ethyl ester substituents on the benzene ring requires specific, high-level computational analysis to determine its properties accurately.

Until dedicated research on this compound is conducted and published, a detailed article on these specific advanced topics cannot be generated.

Investigation of Electronic Properties

Aromaticity Analysis

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems like the benzene ring in this compound. Aromaticity is not a directly observable physical quantity but is inferred from a set of characteristic chemical and physical properties, including thermodynamic stability, bond length equalization, and specific magnetic behavior. The introduction of multiple substituents onto the benzene ring, as in the title compound, invariably perturbs the π-electron system, leading to a modulation of its aromatic character.

The degree of aromaticity can be quantified using various computational indices, which are broadly categorized into those based on geometric, energetic, and magnetic criteria.

Geometric and Energetic Criteria for Aromaticity

One of the most widely used geometric descriptors is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index is calculated from the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values approaching 0 suggest a non-aromatic, Kekulé-like structure with distinct single and double bonds. For substituted benzenes, any deviation from the perfect D6h symmetry of benzene itself leads to a decrease in the HOMA value, signifying a reduction in aromaticity.

Energetic criteria, such as aromatic stabilization energy (ASE), quantify the extra stability of a cyclic conjugated compound compared to a hypothetical acyclic analogue. While conceptually important, the calculation of ASE can be complex for polysubstituted systems.

Magnetic Criteria for Aromaticity

Magnetic criteria are among the most sensitive probes of aromaticity. The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic descriptor. It is typically calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of antiaromaticity.

Substituent Effects on the Aromaticity of the Benzene Ring

The substituents on the benzene ring of this compound—bromo, fluoro, methoxy, and ethyl carboxylate groups—each influence the ring's electronic structure and, consequently, its aromaticity.

Halogens (Bromo and Fluoro): Halogens exert a dual effect: they are inductively electron-withdrawing (-I) and mesomerically (or through resonance) electron-donating (+M). The inductive effect generally dominates, leading to a net withdrawal of electron density from the ring. This perturbation of the π-system typically results in a decrease in aromaticity. Studies on monosubstituted benzenes have shown that halogens reduce the aromaticity of the benzene ring, with the effect being more pronounced for more electronegative halogens like fluorine. nih.gov

Ethyl Carboxylate Group (-COOCH₂CH₃): The ester group is an electron-withdrawing group, primarily through the -M (mesomeric) effect and the -I (inductive) effect of the carbonyl group. Such electron-withdrawing groups tend to decrease the electron density of the ring, thereby reducing its aromaticity.

The cumulative effect of these diverse substituents in this compound is a complex interplay of inductive and resonance effects. While no specific experimental or computational studies on the aromaticity of this exact molecule are publicly available, data from related substituted benzene derivatives can provide valuable insights.

Illustrative Computational Data for Aromaticity Indices

To illustrate the impact of substituents on the aromaticity of the benzene ring, the following table presents theoretical data for benzene and some related substituted derivatives. These values are derived from computational studies and serve as a reference for understanding the expected trends for this compound.

CompoundHOMANICS(0) (ppm)NICS(1) (ppm)
Benzene1.000-9.7-11.5
Fluorobenzene (B45895)0.988-8.1-10.3
Chlorobenzene0.991-8.4-10.5
Bromobenzene0.992-8.5-10.6
Anisole (Methoxybenzene)0.985-7.8-10.1
Benzoic Acid0.986-8.9-10.9

Note: The data in this table is illustrative and compiled from various computational chemistry studies on substituted benzenes. The exact values can vary depending on the level of theory and basis set used in the calculations. The HOMA values are normalized to benzene as 1.

The data clearly shows that the introduction of any substituent leads to a decrease in the HOMA value and a less negative NICS value, both indicating a reduction in aromaticity compared to unsubstituted benzene. For this compound, it is anticipated that the combined electron-withdrawing and donating effects of the four different substituents would lead to a significant perturbation of the π-electron system and a quantifiable decrease in its aromatic character relative to benzene.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating ethyl 6-bromo-2-fluoro-3-methoxybenzoate from impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For a substituted benzoate (B1203000) ester like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Typical RP-HPLC Parameters:

A standard RP-HPLC method for this compound would likely involve a C18 column, which provides excellent separation for a wide range of organic molecules. myfoodresearch.com The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of an acid like acetic acid or trifluoroacetic acid to improve peak shape and resolution. whitman.edu Isocratic elution (constant mobile phase composition) can be used for simple mixtures, while gradient elution (varying mobile phase composition) is preferable for complex samples containing compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.

ParameterTypical Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Acetic Acid
Flow Rate 1.0 mL/min
Detector UV at a wavelength around 254 nm
Injection Volume 10-20 µL

This table presents a generalized HPLC method based on the analysis of similar aromatic esters and halogenated compounds.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is expected to have sufficient volatility and thermal stability for GC analysis.

Typical GC Parameters:

A standard GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (similar to DB-5 or HP-5). The carrier gas is typically an inert gas like helium or nitrogen. The sample is injected into a heated inlet, where it is vaporized and then carried onto the column by the carrier gas. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile (gas) phase. A flame ionization detector (FID) is a common choice for the detection of organic compounds, providing high sensitivity.

ParameterTypical Setting
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase
Carrier Gas Helium or Nitrogen
Inlet Temperature 250-280 °C
Oven Program A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C
Detector Flame Ionization Detector (FID)

This table presents a generalized GC method based on the analysis of similar volatile aromatic compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis

For the identification of unknown impurities and the analysis of trace amounts of this compound, hyphenated techniques that combine the separation power of chromatography with the detection specificity of mass spectrometry (MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides both chromatographic separation and mass analysis, allowing for the confident identification of compounds. whitman.edu After separation on the GC column, the analytes enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique "fingerprint" of the molecule, which can be compared to spectral libraries for identification. libretexts.orgresearchgate.net For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the ethoxy group, the bromine atom, and other parts of the molecule. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is the method of choice for non-volatile or thermally unstable compounds that are not amenable to GC analysis. nih.gov It is also highly sensitive and selective, making it ideal for trace analysis in complex matrices. nih.gov For this compound, an LC-MS system would typically use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to generate ions from the eluting compounds. These ions are then analyzed by a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer. LC-MS can provide both the molecular weight and structural information of the analyte and any co-eluting impurities.

Development of Novel Analytical Approaches

While standard chromatographic techniques are generally sufficient for the routine analysis of this compound, the development of novel analytical approaches could offer advantages in terms of speed, sensitivity, and selectivity. For instance, the use of ultra-high-performance liquid chromatography (UHPLC) could significantly reduce analysis time and solvent consumption compared to conventional HPLC. Additionally, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), could provide enhanced selectivity and lower detection limits for trace-level quantification in complex samples. nih.gov As of now, there are no specific novel analytical approaches reported in the literature that are unique to this particular compound. However, methods developed for the analysis of other halogenated aromatic compounds could potentially be adapted. researchgate.net

Future Research Directions and Perspectives

Integration into Emerging Fields of Chemical Research

Photo-redox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Aryl halides are common substrates in these reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Future research could explore the use of Ethyl 6-bromo-2-fluoro-3-methoxybenzoate as a substrate in photoredox-catalyzed reactions, such as C-H functionalization or cross-coupling reactions, to synthesize novel and complex molecules. rsc.org

Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. The presence of both a bromine and a fluorine atom on the aromatic ring of this compound makes it a candidate for studying halogen bonding. Research into the crystal engineering and self-assembly of this molecule could reveal novel supramolecular architectures with interesting properties. The study of fluorine-containing supramolecular synthons in other systems suggests this could be a fruitful area of investigation. rsc.org

Computational Design and Prediction of Novel Derivatives

Computational chemistry offers powerful tools for predicting the properties and activities of novel molecules. In silico studies could be employed to design derivatives of this compound with optimized properties for specific applications. For example, quantitative structure-activity relationship (QSAR) studies could be performed on a virtual library of its derivatives to predict their potential biological activity. This approach would allow for the rational design of new compounds with enhanced efficacy for screening in areas like medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for Ethyl 6-bromo-2-fluoro-3-methoxybenzoate, and how are reaction conditions optimized?

The synthesis typically begins with esterification of the corresponding benzoic acid. For example, mthis compound is synthesized via refluxing the acid with methanol and H₂SO₄ as a catalyst . Adapting this for the ethyl ester would involve substituting methanol with ethanol. Key parameters include:

  • Catalyst choice : Concentrated H₂SO₄ or other acid catalysts.
  • Temperature : Reflux conditions (e.g., 150°C for substitution reactions) .
  • Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : ¹H NMR to identify methoxy (δ ~3.8 ppm) and ethyl ester protons (δ ~1.3–4.3 ppm); ¹⁹F NMR for fluorine environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 277.09 for C₁₀H₁₀BrFO₃) .
  • HPLC : To assess purity (>95%) .

Q. What are the primary research applications of this compound?

  • Organic Synthesis : As a building block for pharmaceuticals (e.g., anticancer agents) due to its bromine (cross-coupling site) and fluorine (metabolic stability) .
  • Biochemistry : Probing enzyme interactions, particularly with fluorinated motifs in active sites .

Advanced Research Questions

Q. How do substituent effects (Br, F, OMe) influence reactivity in cross-coupling reactions?

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings; its position meta to fluorine and ortho to methoxy directs reactivity .
  • Fluorine : Electron-withdrawing effect stabilizes intermediates but may sterically hinder nucleophilic attacks .
  • Methoxy Group : Electron-donating para to fluorine, potentially altering regioselectivity in electrophilic substitutions . Example: Use of CuCN/NMP at 150°C for cyanation reactions, where bromine is replaced selectively .

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Design of Experiments (DoE) : Optimize solvent polarity (e.g., NMP for high-temperature reactions) and catalyst loading .
  • In-situ Monitoring : TLC or inline NMR to track intermediate formation .
  • Protecting Groups : Temporarily shield methoxy or ester groups to prevent side reactions .

Q. How can overlapping NMR signals from fluorine and neighboring substituents be resolved?

Advanced techniques include:

  • 2D NMR (COSY, HSQC) : To assign coupled protons and resolve splitting from fluorine (¹⁹F-¹H coupling) .
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes .

Q. What mechanistic insights explain competing substitution pathways in reactions involving this compound?

  • Nucleophilic Aromatic Substitution (SNAr) : Fluorine’s electron-withdrawing effect activates the ring for attack at bromine’s position, especially under basic conditions .
  • Radical Pathways : In photochemical reactions, bromine may participate in radical chain mechanisms .

Q. How does positional isomerism (e.g., Ethyl 4-bromo-2-fluoro-3-methoxybenzoate) impact bioactivity or reactivity?

  • Reactivity Differences : Bromine at position 4 (vs. 6) alters steric accessibility in Pd-catalyzed couplings .
  • Bioactivity : Positional changes affect binding to biological targets (e.g., enzyme active sites), as seen in analogs with modified substituent patterns .

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